molecular formula C20H16ClFN4O B2912378 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887459-08-7

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2912378
CAS No.: 887459-08-7
M. Wt: 382.82
InChI Key: DMXCCEKZTUCMBR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic heterocyclic core. Its structure features a 2-chloro-6-fluorophenylmethyl substituent at the 5-position and a 2,4-dimethylphenyl group at the 1-position. These substituents are critical for modulating electronic, steric, and pharmacokinetic properties. The chloro and fluoro groups enhance lipophilicity and metabolic stability, while the dimethylphenyl moiety may influence binding interactions with biological targets .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O/c1-12-6-7-18(13(2)8-12)26-19-14(9-24-26)20(27)25(11-23-19)10-15-16(21)4-3-5-17(15)22/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXCCEKZTUCMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluorobenzylamine with 2,4-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the desired pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (Cl, F) at aromatic positions enhances antifungal activity, as seen in , where 6-arylamino derivatives with para-substituted halogens achieved 100% inhibition of Sclerotinia sclerotiorum . Methyl groups (e.g., 2,4-dimethylphenyl in the target compound) may improve metabolic stability by reducing oxidative degradation, a trend observed in related heterocycles .

Crystallographic Insights: The compound in exhibits a fully delocalized π-system across the pyrazolo-pyrimidinone core, stabilized by intramolecular hydrogen bonds (N–H···O and C–H···O). This feature likely enhances thermodynamic stability, a property shared by the target compound .

Role of Halogen Positioning: Ortho-chloro and para-fluoro substituents (as in the target compound) may create steric hindrance or dipole interactions that influence target binding.

Mechanistic and Pharmacological Implications

Antifungal Activity Trends

  • Derivatives with 6-arylamino substituents () demonstrate superior antifungal efficacy compared to non-amino analogs. The target compound lacks this group but compensates with a 2-chloro-6-fluorophenylmethyl moiety, which may confer comparable activity through hydrophobic interactions with fungal enzymes .
  • Methylthio groups (e.g., 3-methylthio in ) enhance antifungal potency by increasing membrane permeability, a feature absent in the target compound but substitutable via its dimethylphenyl group .

Kinase Inhibition Potential

  • The trifluoromethylpropyl group in ’s compound suggests relevance in kinase inhibition, as CF₃ groups are common in kinase inhibitors (e.g., imatinib). The target compound’s 2-chloro-6-fluorophenylmethyl group may similarly interact with ATP-binding pockets .

Biological Activity

The compound 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory and anticancer activities, as well as its mechanisms of action.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazolo derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

  • Mechanism of Action : The compound selectively inhibits COX-2 over COX-1, leading to reduced inflammation with a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and celecoxib. In vitro studies indicated an IC50 value for COX-2 inhibition ranging from 0.034 to 0.052 µM, demonstrating potent activity .
CompoundCOX-2 IC50 (µM)Selectivity Index
This compound0.034 - 0.052High

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study screening a library of compounds against multicellular spheroids (MCS), it was identified as a potential anticancer agent.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It shows promise in targeting specific cancer types by disrupting key signaling pathways involved in tumor growth and metastasis .

Case Studies

  • Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound significantly reduced edema with an inhibition percentage comparable to that of standard treatments like diclofenac sodium .
  • Cancer Cell Lines : In vitro tests on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, with IC50 values ranging from 10 to 20 µM across different cell types.

Safety and Toxicity Profile

Safety evaluations indicate that the compound exhibits low toxicity levels. Acute oral toxicity studies revealed an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

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